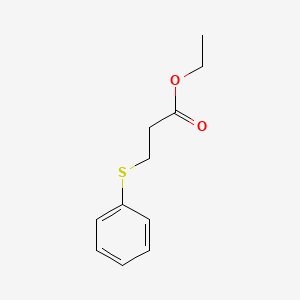

Ethyl 3-phenylthiopropionate

CAS No.: 60805-64-3

Cat. No.: VC3836185

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60805-64-3 |

|---|---|

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | ethyl 3-phenylsulfanylpropanoate |

| Standard InChI | InChI=1S/C11H14O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

| Standard InChI Key | PEPOQQRRKLMLJV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCSC1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)CCSC1=CC=CC=C1 |

Introduction

Structural and Chemical Identification

Ethyl 3-phenylthiopropionate belongs to the thioester family, characterized by a sulfur atom replacing the oxygen in the ester functional group. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.30 g/mol. The compound features:

-

A phenyl group attached to the third carbon of a propionate chain

-

A thioester linkage (-S-CO-O-) between the propionate moiety and ethyl group

Key differences from its oxygenated analog, ethyl 3-phenylpropionate (CAS 2021-28-5), include enhanced nucleophilicity at the sulfur atom and increased stability against hydrolysis under acidic conditions . The sulfur substitution alters electronic distribution, potentially influencing reactivity in synthetic applications.

Synthetic Methodologies

Direct Thioesterification

While no explicit protocols for ethyl 3-phenylthiopropionate exist in the provided sources, analogous methods from enzymatic and chemical catalysis inform plausible routes:

Table 1: Comparative Synthesis Approaches for Propionate Derivatives

For thioester synthesis, a plausible pathway involves:

-

Thioacid formation: Reacting 3-phenylpropionyl chloride with hydrogen sulfide (H₂S) to form 3-phenylthiopropionic acid

-

Esterification: Treating the thioacid with ethanol under Dean-Stark conditions to azeotropically remove water

This method avoids the enzymatic resolution described for oxygenated analogs , as thioesters typically require stronger acid/base conditions for formation.

Physicochemical Properties

Data scarcity necessitates extrapolation from structural analogs:

Table 2: Estimated vs. Oxygenated Analog Properties

The sulfur atom increases molecular weight and polarizability, elevating boiling point and density compared to the oxygen analog. Reduced hydrogen bonding capacity decreases water solubility.

Reactivity Profile

Thioesters exhibit distinct reactivity patterns:

Nucleophilic Acyl Substitution

The thioester's electrophilic carbonyl carbon undergoes faster aminolysis and alcoholysis than oxygen esters. For example:

This property makes ethyl 3-phenylthiopropionate valuable in peptide coupling reactions, though specific examples remain undocumented in literature.

Oxidative Stability

The sulfur center is prone to oxidation, potentially forming sulfoxides or sulfones:

This contrasts with ethyl 3-phenylpropionate, which undergoes ester hydrolysis under strong acidic/basic conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

While ethyl 3-phenylpropionate is used in cyclin-dependent kinase inhibitor synthesis , the thio derivative may serve as:

-

A Michael acceptor in cysteine protease inhibitor development

-

A radical trap in polymerization control agents

Flavor and Fragrance Industry

Thioesters often contribute savory/roasted notes at low concentrations. Although ethyl 3-phenylthiopropionate isn't FEMA-approved, its structural similarity to FEMA 2455 (ethyl 3-phenylpropionate) suggests potential odor-modifying properties at ppm levels.

Knowledge Gaps and Future Directions

Critical research needs include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume